molecular formula C8H7BrN2O B3026657 3-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1044733-59-6

3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B3026657
CAS No.: 1044733-59-6
M. Wt: 227.06
InChI Key: KPIKGTJSQIUIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Result of Action

Given the anti-tb activity of some imidazo[1,2-a]pyridine analogues , it is possible that this compound may also exhibit similar effects.

Preparation Methods

The synthesis of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate bromoketone under specific reaction conditions. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Bromo-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidants like TBHP and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

3-Bromo-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
  • 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKGTJSQIUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726249
Record name 3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044733-59-6
Record name 3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 3
3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 5
3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.